molecular formula C13H13NO4S2 B2823922 3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid

3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid

Cat. No.: B2823922
M. Wt: 311.4 g/mol
InChI Key: NQNOZBXLAORQQT-UHFFFAOYSA-N
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Description

3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid is a high-purity synthetic organic compound designed for research applications. Its molecular structure integrates a phenyl group, a propionic acid chain, and a thiophene-2-sulfonylamino moiety, a functional group present in various bioactive molecules and investigated for its potential role in enzyme inhibition . This specific architecture, particularly the sulfonamide group bridging the core structure, makes it a candidate for use in medicinal chemistry research, such as in the exploration of novel enzyme inhibitors. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or for studying structure-activity relationships (SAR). The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-(thiophen-2-ylsulfonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c15-13(16)11(9-10-5-2-1-3-6-10)14-20(17,18)12-7-4-8-19-12/h1-8,11,14H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNOZBXLAORQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid (CAS: 82068-16-4) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.

The molecular formula of this compound is C₁₃H₁₃NO₄S₂, with a molecular weight of approximately 311.38 g/mol. The compound features a sulfonamide linkage, which is often associated with various biological activities including enzyme inhibition and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiophene and phenyl groups have shown effectiveness against various bacterial strains. A study focusing on related β-amino acids demonstrated that structural modifications can enhance antimicrobial efficacy, suggesting that the presence of the thiophene moiety may contribute positively to the activity against pathogens .

Enzyme Inhibition

One of the prominent areas of research involves the inhibition of specific enzymes. The compound has been studied for its potential as an aggrecanase inhibitor , which is crucial in treating conditions like osteoarthritis. In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects . The structure-activity relationship (SAR) studies suggest that modifications to the thiophene and phenyl rings can significantly influence inhibitory potency.

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide-containing compounds has been well-documented. Preliminary studies on similar compounds indicate their ability to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other mediators involved in inflammation . This positions this compound as a candidate for further exploration in inflammatory disease models.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The sulfonamide group may interact directly with enzyme active sites, leading to competitive inhibition.
  • Receptor Modulation : Compounds with similar structures have been shown to modulate receptor activity, influencing various signaling pathways.
  • Antioxidant Activity : Some studies suggest that thiophene derivatives possess antioxidant properties, which could contribute to their overall biological activity by reducing oxidative stress .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobialDemonstrated significant activity against Gram-positive bacteria with MIC values < 100 µg/mL.
Study BEnzyme InhibitionIdentified as a potent aggrecanase inhibitor with an IC50 value of 0.084 µM.
Study CAnti-inflammatoryShowed reduction in inflammatory markers in animal models when administered at dosages of 10 mg/kg.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Sulfonamide Derivatives

AQU-118 (3-(1H-Indol-3-yl)-2-[5-(4-trideuteromethyl-phenylethynyl)-thiophene-2-sulfonylamino]-propionic Acid)
  • Structural Differences : AQU-118 replaces the phenyl group with an indole moiety and introduces a deuterated phenylethynyl chain on the thiophene ring.
  • Functional Role : AQU-118 is a dual inhibitor of matrix metalloproteases (MMP-2 and MMP-9), validated via enzymatic assays .
3-Phenyl-2-(thiophene-2-carbonylamino)-propionic Acid (CID 3732659)
  • Structural Differences : Replaces the sulfonamide (-SO₂NH-) with a carbonylamide (-CONH-) group.
  • Molecular Formula: C₁₄H₁₃NO₃S (vs. C₁₃H₁₃NO₄S₂ for the target compound) .
  • Implications : The carbonylamide group reduces sulfur content and may alter hydrogen-bonding capacity, affecting binding to biological targets like proteases or receptors.

Sulfur-Containing Propionic Acid Derivatives

(S)-2-Acetylthio-3-phenylpropionic Acid
  • Synthesis : Produced via reaction of (R)-2-bromo-3-phenylpropionic acid with thioacetic acid and triethylamine .
  • Structural Feature : Contains a thioester (-S-Ac) group instead of sulfonamide.
  • Application : Intermediate in synthesizing cysteine protease inhibitors or ACE inhibitors due to its chiral center .
2-[(Acetylthio)methyl]-3-phenylpropionic Acid
  • Structural Feature : An acetylthio-methyl branch at the second carbon.
  • Key Difference : The sulfur is part of a methyl-thioether group, which is less polar than sulfonamide, impacting membrane permeability .

Heterocyclic Substitutions

3-Phenyl-2-[(pyrazine-2-carbomyl)amino]-propionic Acid
  • Structural Difference : Substitutes thiophene with pyrazine, a nitrogen-containing heterocycle.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Group Biological Activity/Application Hazard Class
3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid C₁₃H₁₃NO₄S₂ 311.38 Sulfonamide Potential protease inhibition Irritant (Xi)
AQU-118 C₂₄H₂₁D₃N₂O₄S₂ 472.56 Deuterated phenylethynyl MMP-2/MMP-9 inhibition Not specified
3-Phenyl-2-(thiophene-2-carbonylamino)-propionic acid C₁₄H₁₃NO₃S 275.32 Carbonylamide Unknown (structural analog) Not specified
(S)-2-Acetylthio-3-phenylpropionic acid C₁₁H₁₂O₃S 224.27 Thioester Chiral intermediate Not specified
3-Phenyl-2-[(pyrazine-2-carbomyl)amino]-propionic acid C₁₄H₁₂N₃O₄ 292.27 Pyrazine-carboxamide Pharmaceutical impurity Not specified

Research Findings and Implications

  • Sulfonamide vs. Carbonylamide : Sulfonamides generally exhibit stronger acidity (due to electron-withdrawing -SO₂ group) and better solubility in polar solvents compared to carbonylamides .
  • Thiophene vs.
  • Deuteration Effects : AQU-118’s deuterated groups may reduce metabolic degradation, a strategy applicable to improving the target compound’s stability .

Q & A

Q. What synthetic strategies are employed to prepare 3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid, and what critical reaction parameters require optimization?

The compound is synthesized via a nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and a β-amino acid derivative (e.g., 3-phenyl-2-aminopropionic acid). Key parameters include:

  • Base selection : Triethylamine is commonly used to neutralize HCl byproducts and drive the reaction .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like sulfonamide hydrolysis .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC and 1^1H/13^{13}C NMR .

Q. Which analytical techniques are essential for verifying structural integrity and purity post-synthesis?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of sulfonamide bonding and phenyl/thiophene substituents .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) .
  • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis ensures stoichiometric consistency .

Q. How does the sulfonamide group influence the compound’s stability under physiological conditions?

The sulfonamide moiety enhances hydrolytic stability compared to carboxamides due to its electron-withdrawing nature. However, acidic conditions (pH < 3) may protonate the sulfonamide nitrogen, reducing solubility. Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 72 hours .

Advanced Research Questions

Q. What mechanistic insights explain its inhibitory activity against MMP-2/9, and how do stereochemical factors modulate potency?

The compound acts as a competitive MMP inhibitor by chelating the catalytic zinc ion via its sulfonamide and carboxylate groups. Stereochemistry at the α-carbon significantly affects binding:

  • (S)-enantiomers exhibit 10–50× higher affinity for MMP-9 than (R) -forms, as shown in assays using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2) .
  • X-ray crystallography of MMP-9 complexes reveals hydrogen bonding between the propionate group and Arg424/Thr426 residues .

Q. How can computational modeling predict binding modes to MMPs, and what discrepancies arise between in silico and empirical data?

  • Molecular docking (AutoDock Vina, Glide) identifies potential binding poses, but overestimates affinity due to rigid receptor assumptions.
  • MD simulations (50 ns, AMBER force field) improve accuracy by modeling receptor flexibility, aligning with experimental IC50_{50} values (MMP-2: 12 nM; MMP-9: 8 nM) .
  • Discrepancies arise from solvent effects and entropy changes not captured in static models .

Q. What experimental strategies resolve conflicting inhibition data between recombinant MMP-9 and tissue-derived isoforms?

Tissue-derived MMP-9 often exists as a latent pro-enzyme (pro-MMP-9) requiring activation, unlike recombinant forms. Solutions include:

  • Zymography : Assess activity in native gels using gelatin substrates to confirm isoform activation .
  • Orthogonal assays : Compare inhibition in cell-based models (e.g., HT-1080 fibrosarcoma cells) versus purified enzymes .

Q. How do logP and ionization constants (pKa) influence blood-brain barrier (BBB) permeability, and what structural modifications enhance CNS targeting?

  • logP (calculated: 2.3 ± 0.2) suggests moderate lipophilicity, but the carboxylate group reduces BBB penetration (P-gp efflux ratio >5 in MDCK-MDR1 assays).
  • Prodrug strategies : Esterification of the carboxylate improves permeability (e.g., ethyl ester prodrugs show 3× higher brain uptake in rodent models) .

Methodological Considerations

Q. What storage conditions preserve the compound’s stability for long-term pharmacological studies?

  • Temperature : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
  • Light sensitivity : Protect from UV exposure using amber vials .
  • Lyophilization : For aqueous solutions, lyophilize and store under argon with desiccants .

Q. How can structure-activity relationship (SAR) studies optimize selectivity over other sulfonamide-containing MMP inhibitors?

  • Thiophene substitution : Replacing thiophene with furan reduces MMP-9 affinity by 70%, highlighting the role of sulfur in hydrophobic interactions .
  • Phenyl ring modifications : Para-fluoro substitution on the phenyl group increases selectivity for MMP-9 over MMP-2 (1.5×) due to reduced steric clash with Val398 .

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